molecular formula C18H18N2O3 B11110027 3-(Morpholin-4-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

3-(Morpholin-4-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

Cat. No.: B11110027
M. Wt: 310.3 g/mol
InChI Key: HINLJKLPQUHOFZ-UHFFFAOYSA-N
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Description

3-MORPHOLINO-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a morpholine ring, a naphthyl group, and a dihydropyrrole-2,5-dione core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-MORPHOLINO-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the reaction of naphthylamine with maleic anhydride to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-MORPHOLINO-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce dihydro derivatives of the original compound.

Scientific Research Applications

3-MORPHOLINO-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-MORPHOLINO-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylamine: Shares the naphthyl group but lacks the morpholine and dihydropyrrole-2,5-dione components.

    Morpholine: Contains the morpholine ring but lacks the naphthyl and dihydropyrrole-2,5-dione components.

    Maleic Anhydride: Part of the synthetic route but lacks the naphthyl and morpholine components.

Uniqueness

3-MORPHOLINO-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of structural elements, which confer specific chemical and biological properties not found in the individual components or other similar compounds.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

3-morpholin-4-yl-1-naphthalen-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C18H18N2O3/c21-17-12-16(19-8-10-23-11-9-19)18(22)20(17)15-7-3-5-13-4-1-2-6-14(13)15/h1-7,16H,8-12H2

InChI Key

HINLJKLPQUHOFZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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